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Compound Name: GSK583

Cat. No.: B607852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK583, a potent and selective inhibitor

of Receptor-Interacting Protein Kinase 2 (RIPK2). While its own development was halted,

GSK583 remains a critical tool compound for validating the role of the RIPK2 signaling

pathway in various inflammatory diseases. This document details its mechanism of action,

summarizes key quantitative data from preclinical studies, and provides detailed experimental

protocols for its use in relevant disease models.

Core Mechanism of Action: Inhibition of NOD-RIPK2
Signaling
GSK583 is a selective, ATP-competitive inhibitor of RIPK2 kinase.[1] RIPK2 is a crucial

serine/threonine-protein kinase that functions as a downstream modulator of the nucleotide-

binding oligomerization domain-containing protein (NOD) signaling pathway.[2][3] This pathway

is a cornerstone of the innate immune system, responsible for recognizing bacterial

peptidoglycans and initiating an inflammatory response.[3][4]

The signaling cascade proceeds as follows:

Recognition: Intracellular NOD1 or NOD2 receptors recognize specific bacterial components.

[4]
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Recruitment & Activation: Upon ligand binding, NOD receptors oligomerize and recruit RIPK2

via interactions between their respective caspase activation and recruitment domains

(CARD).[5][6]

Ubiquitination: RIPK2 undergoes autophosphorylation and is subsequently polyubiquitinated

by E3 ligases, a critical step for signal propagation.[4][5]

Downstream Signaling: The ubiquitinated RIPK2 acts as a scaffold to activate downstream

kinase complexes, primarily the TAK1-TAB complex and the IKKα/β-NEMO complex.[5][7]

Inflammatory Gene Expression: Activation of these complexes leads to the triggering of the

NF-κB and MAPK signaling pathways.[3][6] This culminates in the nuclear translocation of

transcription factors that drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-

6, IL-8) and chemokines.[5][6]

GSK583 exerts its anti-inflammatory effects by binding to the ATP pocket of RIPK2, thereby

blocking its kinase activity. This inhibition prevents the downstream signaling cascade,

effectively suppressing the production of inflammatory mediators.[3][8]
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Caption: NOD2-RIPK2 signaling pathway and point of inhibition by GSK583.

Quantitative Data Summary
GSK583 demonstrated high potency in a variety of in vitro and ex vivo assays. However, its

progression was limited by suboptimal pharmacokinetic properties in vivo.[9][10]
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Table 1: In Vitro & Ex Vivo Potency of GSK583

Assay / Model Measured Endpoint IC50 Value Reference

Primary Human

Monocytes

MDP-stimulated TNF-

α Production
8.0 nM [9]

Human Whole Blood
MDP-stimulated TNF-

α Production
237 nM [9]

Human Crohn's

Disease (CD) Biopsy

TNF-α & IL-6

Production
~200 nM [9]

Human Ulcerative

Colitis (UC) Biopsy

TNF-α & IL-6

Production
~200 nM [9]

RIPK2 FP Assay Kinase Inhibition 1.3 nM [9]

Table 2: Pharmacokinetic (PK) Parameters of GSK583

Species Parameter Value Reference

Rat Oral Bioavailability (F) 39% [9]

Mouse Oral Bioavailability (F)
Moderate (value not

specified)
[9]

Note: Despite its in vitro potency, GSK583 showed low clearance and moderate volumes of

distribution.[9] It was ultimately not progressed to advanced safety studies due to a

combination of potent interaction with the hERG ion channel, suboptimal pharmacokinetics,

and subpar efficacy in an in vivo inflammation model.[10]

Experimental Protocols
GSK583 has been utilized to probe the function of RIPK2 in various preclinical models, from

cell-based assays to complex in vivo and ex vivo systems.[8] Below are detailed methodologies

for key experimental setups.
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The CIA model is a widely used autoimmune model that shares pathological and

immunological features with human rheumatoid arthritis.[11][12] It is suitable for evaluating the

efficacy of anti-inflammatory compounds like GSK583.

A. Materials

Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[12][13]

Collagen: Bovine or Chick Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.

Adjuvants: Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA).

Compound: GSK583 dissolved in an appropriate vehicle for administration (e.g.,

intraperitoneal, oral gavage).

B. Protocol

Emulsion Preparation: Prepare a 1:1 emulsion of CII solution (2 mg/mL) and CFA by

vigorous mixing until a stable emulsion is formed (a drop does not disperse in water).

Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion

intradermally at the base of the tail.[14] This delivers 100 µg of CII.

Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL

of this emulsion intradermally at a different site near the base of the tail.[14][15]

Compound Administration: Begin administration of GSK583 or vehicle control at a

predetermined dosing schedule (e.g., daily, starting from day 16 or at the onset of

symptoms).[15]

Clinical Scoring: Starting from day 21, monitor animals 3-4 times per week for signs of

arthritis.[15] Score each paw on a scale of 0-4 based on erythema and swelling (0=normal,

1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling extending to the ankle,

4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

Endpoint Analysis (e.g., Day 42-56):
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Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Section and

stain with H&E to assess inflammation, pannus formation, and bone erosion.

Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a)

and inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

This model uses intestinal mucosal tissue from patients with Crohn's Disease (CD) or

Ulcerative Colitis (UC) to assess a compound's ability to suppress endogenous cytokine

production.[5][10]

A. Materials

Tissue: Fresh intestinal mucosal biopsies obtained via endoscopy from consenting CD or UC

patients.

Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and

glutamine.

Compound: GSK583 dissolved in DMSO and diluted in culture medium to final

concentrations.

B. Protocol

Tissue Preparation: Immediately place fresh biopsies into culture medium.

Culture Setup: Place individual biopsies into wells of a 24-well plate containing 1 mL of

culture medium.

Compound Treatment: Add varying concentrations of GSK583 or vehicle control (DMSO) to

the wells.

Incubation: Culture the biopsies for 24 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: After incubation, carefully collect the culture supernatants from each

well.

Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-

6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
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Data Normalization: Normalize cytokine levels to the total protein content of the tissue lysate

from each corresponding biopsy to account for variations in tissue size.
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Caption: General experimental workflow for evaluating GSK583 in inflammatory models.

Conclusion
GSK583 is a highly potent and selective RIPK2 inhibitor that has been instrumental in

confirming the role of the NOD-RIPK2 signaling pathway in inflammatory pathogenesis.[8]

While its clinical development was halted due to off-target effects and unfavorable

pharmacokinetics, the data generated using GSK583 provided a strong rationale for the

continued pursuit of RIPK2 as a therapeutic target.[9][10] It serves as a valuable chemical

probe for researchers investigating innate immunity and inflammatory diseases, and the

knowledge gained from its profile has guided the development of next-generation RIPK2

inhibitors with improved therapeutic potential, such as GSK2983559.[9][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory
Diseases - PMC [pmc.ncbi.nlm.nih.gov]

3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

4. biorxiv.org [biorxiv.org]

5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a
comprehensive review [frontiersin.org]

6. Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive
review - PMC [pmc.ncbi.nlm.nih.gov]

8. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-
fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of
RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of
inflammatory diseases [frontiersin.org]

10. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic
Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

12. chondrex.com [chondrex.com]

13. resources.amsbio.com [resources.amsbio.com]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b607852?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/nhibition-of-RIPK2-Activation-in-HEKBlue-and-U2OS-Cells-A-Phosphorylation-changes-in_fig11_281427152
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641954/
https://synapse.patsnap.com/article/what-are-ripk2-inhibitors-and-how-do-they-work
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2025.1492807/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12095162/
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://pubmed.ncbi.nlm.nih.gov/27109867/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1127722/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187414/
https://pubmed.ncbi.nlm.nih.gov/17546023/
https://www.chondrex.com/documents/Mouse%20CIA.pdf
https://resources.amsbio.com/Protocol/Mouse-CIA.pdf
https://www.researchgate.net/figure/Experimental-protocol-Collagen-induced-arthritis-CIA-induction-day-0-intradermal_fig1_318432405
https://www.researchgate.net/figure/Experimental-protocols-a-Experiment-1-Collagen-induced-arthritis-CIA-was-induced-in_fig5_337929869
https://www.researchgate.net/figure/Structure-modification-of-2-and-GSK583-GSK2983559-was-the-first-RIPK2-inhibitor-which_fig6_369040327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [GSK583: A Technical Guide to its Application in
Inflammatory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607852#gsk583-in-inflammatory-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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